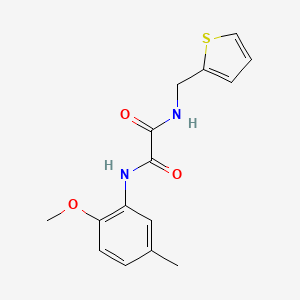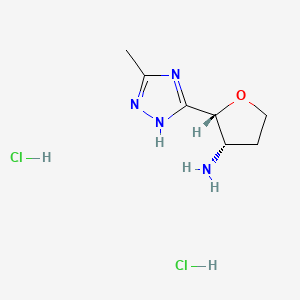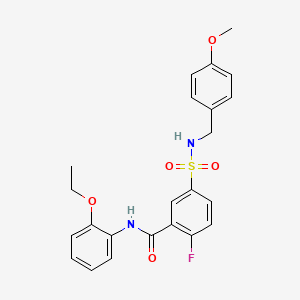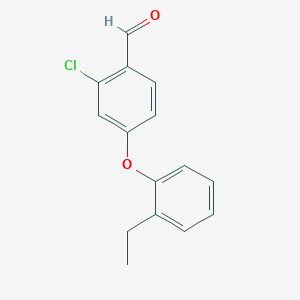
N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as TPN-171, is a small molecule drug that has been developed as a potential treatment for cancer. It is a member of the isonicotinamide class of compounds, which have been shown to have anticancer activity in preclinical studies.
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is not fully understood, but it is thought to involve the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the production of nicotinamide adenine dinucleotide (NAD+), which is an essential cofactor for many cellular processes, including DNA repair and energy metabolism. By inhibiting NAMPT, this compound reduces the availability of NAD+ and disrupts these cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth. This compound has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is that it has shown activity against a broad range of cancer cell lines, suggesting that it may have potential as a broad-spectrum anticancer agent. However, one limitation of this compound is that it has relatively low solubility in water, which may limit its effectiveness in vivo. Another limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One direction is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to further elucidate the mechanism of action of this compound, including its effects on the AMPK pathway and inflammatory cytokine production. Additionally, future studies could investigate the potential of this compound as a combination therapy with other anticancer agents, or as a treatment for other diseases that involve dysregulation of NAD+ metabolism, such as neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves several steps, starting with the reaction of isonicotinamide with 3-methoxypropylamine to form N-(3-methoxypropyl)isonicotinamide. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol to form this compound. The overall yield of the synthesis is approximately 20%.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. In vitro studies have shown that this compound inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have shown that this compound reduces tumor growth and prolongs survival in animal models of breast and lung cancer.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-8-2-6-17-15(18)12-3-7-16-14(11-12)21-13-4-9-20-10-5-13/h3,7,11,13H,2,4-6,8-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPUMENCTNKSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NC=C1)OC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-difluorobenzoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2780750.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2780755.png)

![8-(2-(dimethylamino)ethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780758.png)



![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2780763.png)
![methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2780766.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-[4-(dimethylamino)benzyl]acetamide](/img/structure/B2780769.png)


